Hexazinone
Overview
Description
Hexazinone is an organic compound used as a broad-spectrum herbicide . It is a colorless solid that exhibits some solubility in water but is highly soluble in most organic solvents except alkanes . It belongs to the triazine class of herbicides and is manufactured by DuPont and sold under the trade name Velpar .
Synthesis Analysis
Hexazinone can be synthesized through two different reaction processes . One process starts with a reaction of methyl chloroformate with cyanamide, forming hexazinone after a five-step pathway . A second synthesis starts with methyl thiourea .
Molecular Structure Analysis
Hexazinone has a molecular formula of C12H20N4O2 . Its average mass is 252.313 Da and its monoisotopic mass is 252.158630 Da .
Chemical Reactions Analysis
Hexazinone undergoes photodegradation and adsorption in aqueous solutions . More than 98% degradation of hexazinone was observed under 3 J cm −2 UVC fluence in the presence of 0.5 mM H2O2 at pH 7 . The degradation rate enhanced significantly with an increase in the initial dosage of H2O2, UV fluence, and contact time in the UV/H2O2 process .
Physical And Chemical Properties Analysis
Hexazinone is a white crystalline solid with a density of 1.25 g/cm3 . It has a melting point of 116 °C . It exhibits some solubility in water but is highly soluble in most organic solvents except alkanes .
Scientific Research Applications
Photodegradation and Adsorption in Aqueous Solutions
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : Hexazinone’s fate during UV-based oxidation with/without hydrogen peroxide (H2O2) and adsorption on coconut shell–based granular activated carbon (CSGAC) in water matrices was investigated .
- Methods of Application : A comparison between various irradiation sources (visible, UVA, UVB, and UVC) revealed the highest degradation rate under UVC. More than 98% degradation of hexazinone was observed under 3 J cm−2 UVC fluence in the presence of 0.5 mM H2O2 at pH 7 .
- Results : The degradation rate enhanced significantly with an increase in the initial dosage of H2O2, UV fluence, and contact time in the UV/H2O2 process . The rate of degradation was lower using secondary effluent than that of Milli-Q water due to the presence of dissolved organics in wastewater .
Control of Exotic Plants in Hawaii
- Scientific Field : Forest Ecology and Management .
- Application Summary : The herbicides hexazinone and tebuthiuron were evaluated for defoliation efficacy to control several major invasive plants and for non-target effects on native plants at two sites in Kauai, Hawaii .
- Methods of Application : Broadcast applications of hexazinone granules and tebuthiuron pellets were used .
- Results : The results showed that these applications were effective on some of those invasive species. Herbicidal tolerance varied among the native species .
Uptake, Translocation, and Metabolism in Blueberry and Hollow Goldenrod
- Scientific Field : Weed Science .
- Application Summary : Hexazinone’s toxicity, absorption, translocation, metabolism, and effect on photosynthesis were investigated with rooted cuttings of highbush blueberry (Vaccinium corymbosum L.), rabbiteye blueberry (V. ashei Reade), and hollow goldenrod (Solidago fistulosa Miller # SOOFI) .
- Methods of Application : Root applications of hexazinone were used . Blueberry plants absorbed an average of 7.9% of root-applied 14 C-hexazinone and hollow goldenrod absorbed an average of 10.1%. An average of 6.8% of root-absorbed hexazinone ( 14 C-label) was translocated from the roots of blueberry to stem and leaves .
- Results : The results showed that blueberry plants were three times more tolerant to root applications of hexazinone than hollow goldenrod . Root-absorbed hexazinone caused a rapid inhibition of photosynthesis in intact hollow goldenrod leaves .
Contamination of Aquatic Sites
- Scientific Field : Environmental Science .
- Application Summary : The persistence and mobility of hexazinone could lead to contamination of aquatic sites adjacent to treated areas .
- Methods of Application : This application is more of a cautionary note rather than a method of application. It highlights the need for careful application of hexazinone to prevent contamination of aquatic sites .
- Results : The results of this application are more of a warning about the potential ecological significance of hexazinone contamination .
Selective Weed Control in Highbush Blueberries
- Scientific Field : Agriculture and Horticulture .
- Application Summary : Hexazinone was evaluated for its selectivity and efficacy in controlling a broad spectrum of perennial grass and broadleaf weeds in highbush blueberries (Vaccinium corymbosum L.) .
- Methods of Application : Hexazinone was applied as a directed spray at rates that controlled a broad spectrum of perennial grass and broadleaf weeds . Early spring applications to the soil before weed emergence gave significantly better weed control than fall treatments .
Advanced Oxidation Processes (AOPs) and Adsorption on Activated Carbon
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : Hexazinone’s fate during UV-based oxidation with/without hydrogen peroxide (H2O2) and adsorption on coconut shell–based granular activated carbon (CSGAC) in water matrices was investigated .
- Methods of Application : A comparison between various irradiation sources (visible, UVA, UVB, and UVC) revealed the highest degradation rate under UVC . More than 98% degradation of hexazinone was observed under 3 J cm−2 UVC fluence in the presence of 0.5 mM H2O2 at pH 7 .
- Results : The degradation rate enhanced significantly with an increase in the initial dosage of H2O2, UV fluence, and contact time in the UV/H2O2 process . The rate of degradation was lower using secondary effluent than that of Milli-Q water due to the presence of dissolved organics in wastewater .
Safety And Hazards
properties
IUPAC Name |
3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWXEEYDBZRFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Record name | HEXAZINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024145 | |
Record name | Hexazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexazinone is a white crystalline solid. Corrosive eye irritant. Used as an herbicide., White crystals; [CAMEO] | |
Record name | HEXAZINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexazinone | |
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URL | https://haz-map.com/Agents/1766 | |
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Boiling Point |
Decomposes | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.3X10+4 mg/L at 25 °C, At 25 °C (g/kg): chloroform 3880, methanol 2650, benzene 940, dimethylformamide 836, acetone 792, toluene 386, hexane 3 | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 1.25 | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000225 [mmHg], 2.25X10-7 mm Hg at 25 deg (extrapolated) | |
Record name | Hexazinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1766 | |
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Record name | Hexazinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
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Mechanism of Action |
Inhibition of photosynthesis at photosystem II. | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Hexazinone | |
Color/Form |
Crystals, Colorless crystals | |
CAS RN |
51235-04-2 | |
Record name | HEXAZINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18159 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexazinone | |
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Record name | Hexazinone [ANSI:BSI:ISO] | |
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Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-6-(dimethylamino)-1-methyl- | |
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Record name | Hexazinone | |
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Record name | 3-cyclohexyl-6-dimethylamino-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |
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Record name | HEXAZINONE | |
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Record name | Hexazinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
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Melting Point |
117.2 °C | |
Record name | Hexazinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Feasible Synthetic Routes
Citations
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